tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a tetrahydroimidazo ring fused to a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyridine derivative with an imidazole derivative in the presence of a tert-butyl esterifying agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
- tert-Butyl (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)carbamate
- tert-Butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Uniqueness
tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroimidazo ring fused to a pyridine ring and the presence of a tert-butyl ester group make it different from other similar compounds. These structural differences can lead to variations in reactivity, stability, and biological activity .
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-6-4-5-9-7-13-8-14(9)10/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
YUECRCGGGOESPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC2=CN=CN12 |
Origin of Product |
United States |
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